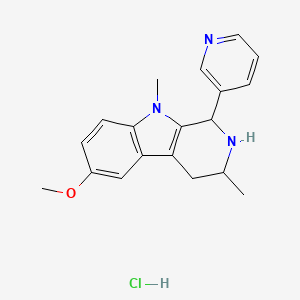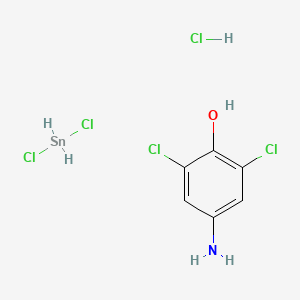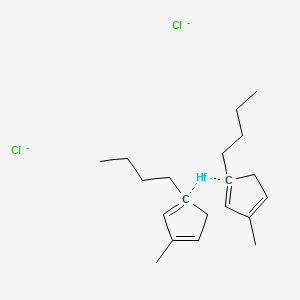
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride is an organometallic compound that combines the properties of cyclopentadiene derivatives with hafnium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride typically involves the reaction of 1-butyl-3-methylcyclopenta-1,3-diene with hafnium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of 1-butyl-3-methylcyclopenta-1,3-diene: This can be synthesized by reacting 3-tert-butylcyclopentenone with methyl magnesium bromide in diethyl ether under a nitrogen atmosphere.
Reaction with Hafnium Tetrachloride: The prepared 1-butyl-3-methylcyclopenta-1,3-diene is then reacted with hafnium tetrachloride in a suitable solvent like toluene or THF (tetrahydrofuran) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key to industrial production is maintaining the purity and yield of the product, which is achieved through optimized reaction conditions and purification techniques such as distillation under reduced pressure.
化学反応の分析
Types of Reactions
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The hafnium center can undergo substitution reactions with other ligands.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of hafnium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and phosphines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various hafnium complexes, while oxidation reactions can produce hafnium oxides .
科学的研究の応用
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Chemistry: It serves as a model compound for studying the behavior of hafnium complexes in various chemical reactions.
作用機序
The mechanism of action of 1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride involves the coordination of the cyclopentadiene ligand to the hafnium center. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride: Similar in structure but contains zirconium instead of hafnium.
1-tert-butyl-3-methylcyclopenta-1,3-diene: A precursor in the synthesis of the hafnium compound.
Uniqueness
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride is unique due to the presence of hafnium, which imparts distinct catalytic properties compared to its zirconium counterpart. The hafnium center provides different electronic and steric effects, influencing the reactivity and stability of the compound .
特性
分子式 |
C20H32Cl2Hf-2 |
|---|---|
分子量 |
521.9 g/mol |
IUPAC名 |
1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Hf/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6,8H,3-5,7H2,1-2H3;2*1H;/p-2 |
InChIキー |
XGKYIBOCJVCTBG-UHFFFAOYSA-L |
正規SMILES |
CCCCC1=CC(=CC1)C.CCCCC1=CC(=CC1)C.[Cl-].[Cl-].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


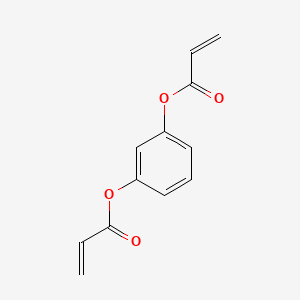
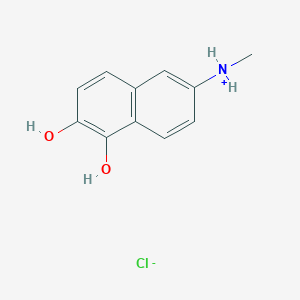
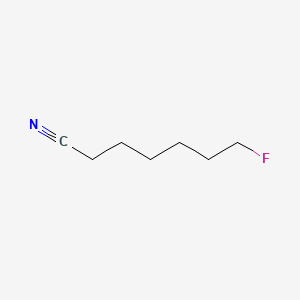
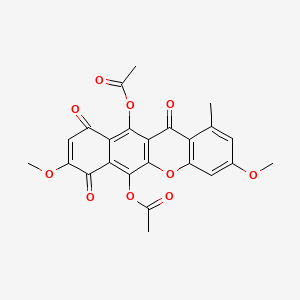
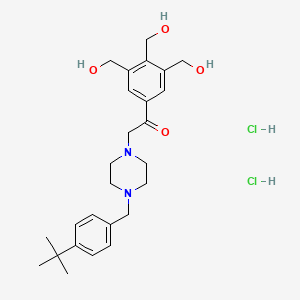



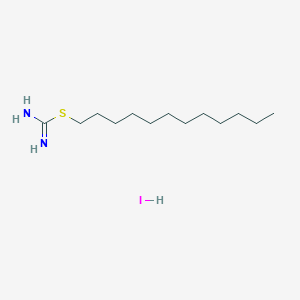
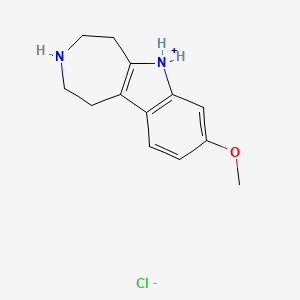
![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
